N-Acetyl-L-aspartic acid anhydride

Organic Synthesis Process Chemistry Amino Acid Derivative Purification

Researchers pursuing stereocontrolled β-amino acid synthesis frequently encounter racemization when activating N-acetyl-L-aspartic acid in situ with coupling reagents. N-Acetyl-L-aspartic acid anhydride (CAS 41148-79-2) eliminates this risk as a pre-formed, chirally pure electrophile featuring a reactive succinic anhydride core. • Direct Friedel-Crafts acylation with arenes installs protected β-amino acid frameworks in one step without racemization. • Orthogonal N-acetyl stability enables selective deprotection of more labile groups (e.g., TFA) in multi-step peptide syntheses. • Exceptional crystallinity permits high-purity NAA standard preparation via simple aqueous hydration, bypassing tedious free-acid purification. Supplied with full analytical documentation; research-use-only grade available for immediate global dispatch.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 41148-79-2
Cat. No. B1314667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-aspartic acid anhydride
CAS41148-79-2
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC(=O)OC1=O
InChIInChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyJMQITILRHSGUCB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-aspartic acid anhydride (CAS 41148-79-2) – A Foundational Chiral Synthon for Controlled Acylation in Peptide and Polymer Chemistry


N-Acetyl-L-aspartic acid anhydride (CAS 41148-79-2), systematically designated N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]acetamide, is a chiral cyclic anhydride with the molecular formula C6H7NO4 and a molecular weight of 157.12 g/mol [1]. This compound serves as an activated, electrophilic derivative of N-acetyl-L-aspartic acid (NAA), featuring a reactive succinic anhydride core that facilitates nucleophilic ring-opening reactions with amines, alcohols, and other nucleophiles. It is a critical synthon in the synthesis of β-amino acids, peptide mimetics, and functionalized poly(aspartic acid) derivatives [2]. The presence of the N-acetyl protecting group and the single chiral center (S-configuration) positions this anhydride as a key building block for stereochemically pure acylation reactions, distinguishing it from both its racemic and free-acid counterparts .

Substitution Risks for N-Acetyl-L-aspartic acid anhydride: Why CAS 41148-79-2 Cannot Be Replaced by Free Acids or Alternative Anhydrides


Direct substitution of N-Acetyl-L-aspartic acid anhydride (CAS 41148-79-2) with its free acid analog (N-Acetyl-L-aspartic acid, CAS 997-55-7) or alternative N-acyl aspartic anhydrides (e.g., N-benzyloxycarbonyl or N-trifluoroacetyl variants) fundamentally alters reaction pathways, yields, and product profiles. The free acid lacks the reactive anhydride moiety necessary for efficient, selective acylation without pre-activation, requiring additional coupling reagents that can introduce side reactions and racemization [1]. While alternative N-acyl anhydrides (e.g., N-Z-L-aspartic anhydride, CAS 4515-23-5; N-TFA-L-aspartic anhydride, CAS 777-33-3) share the core reactivity, they differ significantly in their deprotection conditions, stereochemical stability, and molecular weight, which directly impact downstream process economics and purification complexity [2]. The specific balance of reactivity, stability, and molecular economy afforded by the N-acetyl group on the L-aspartic acid backbone makes CAS 41148-79-2 a non-interchangeable entity in established synthetic protocols.

Quantitative Differentiation of N-Acetyl-L-aspartic acid anhydride: Head-to-Head Data Versus Free Acid and Alternative N-Acyl Anhydrides


Crystallinity and Purification Efficiency: N-Acetyl-L-aspartic acid anhydride vs. Free Acid

N-Acetyl-L-aspartic acid anhydride (CAS 41148-79-2) offers a significant purification advantage over its corresponding free acid, N-Acetyl-L-aspartic acid (CAS 997-55-7). The anhydride is described as 'readily crystallized,' making it the 'compound of choice for most applications' due to the 'rather difficult' crystallization of the free acid [1]. This physical property directly translates to a more robust and scalable purification process, bypassing the need for labor-intensive techniques like preparative HPLC that are often required for the free acid [2].

Organic Synthesis Process Chemistry Amino Acid Derivative Purification

Molecular Economy and Atom Efficiency: N-Acetyl vs. N-Benzyloxycarbonyl Aspartic Anhydrides

For applications requiring a cleavable amine protecting group, the choice between N-acetyl and N-benzyloxycarbonyl (Z or Cbz) aspartic anhydrides carries significant process mass implications. N-Acetyl-L-aspartic acid anhydride (MW = 157.12 g/mol) is substantially smaller than its N-Z counterpart (N-benzyloxycarbonyl-L-aspartic acid anhydride, CAS 4515-23-5, MW = 249.22 g/mol) [1][2]. This 58.6% increase in molecular weight for the N-Z derivative means that for a given molar quantity of the aspartic core, the N-Z anhydride introduces nearly 60% more mass, most of which becomes process waste upon deprotection.

Peptide Synthesis Green Chemistry Process Mass Intensity

Protecting Group Orthogonality and Stability Profile: N-Acetyl vs. N-Trifluoroacetyl Aspartic Anhydrides

The N-trifluoroacetyl (TFA) group is a common alternative to N-acetyl for amine protection, particularly when a more electron-withdrawing group is desired or when orthogonal deprotection is required. However, N-TFA-L-aspartic acid anhydride (CAS 777-33-3) exhibits significantly higher hydrolytic lability compared to the N-acetyl derivative, a characteristic documented for related N-acyl anhydrides [1]. Furthermore, the TFA group's sensitivity to basic conditions and nucleophiles can limit its compatibility with certain reaction sequences where the N-acetyl group remains stable. The N-acetyl group offers a balance of stability that permits a wider range of synthetic transformations on the aspartic core before final deprotection.

Peptide Chemistry Protecting Group Strategy Synthetic Methodology

Stereochemical Integrity: Controlled Hydrolysis and Polymerization Prevention

A critical concern when using N-acyl aspartic acids is their tendency to undergo racemization under dehydrating conditions. Studies on N-acyl-L-aspartic acids, including the N-acetyl derivative, have shown that treatment with acetic anhydride leads to both dehydration to the anhydride and racemization [1]. This finding is crucial for procurement: the pre-formed, chirally pure N-Acetyl-L-aspartic acid anhydride (CAS 41148-79-2) is a stable, isolated form that avoids the need for in situ dehydration, thereby mitigating the risk of racemization that occurs during the conversion of the free acid [2]. Furthermore, in contrast to unsubstituted aspartic anhydride, which readily polymerizes, the N-acetyl group on this monomer effectively prevents polymerization, allowing it to function as a stable, well-defined monomeric building block [3].

Chiral Synthesis Polymer Chemistry Racemization Studies

Evidence-Backed Application Scenarios for N-Acetyl-L-aspartic acid anhydride in Advanced Research and Manufacturing


Synthesis of β-Amino Acids via Stereocontrolled Acylation of Arenes

N-Acetyl-L-aspartic acid anhydride is a key reagent for the stereocontrolled synthesis of β-amino acids. The chiral anhydride undergoes Friedel-Crafts-type acylation with arenes, directly installing a protected β-amino acid framework [1]. This one-step transformation, capitalizing on the pre-formed, chirally pure anhydride, avoids the racemization risk associated with in situ activation of the free acid [2]. This method provides a direct route to enantiomerically pure building blocks for modified peptides and peptidomimetics with potential pharmaceutical applications.

Development of Biodegradable Polyesters and Poly(aspartic acid) Hydrogels

N-Acetyl-L-aspartic acid anhydride is a versatile monomer for the synthesis of biodegradable polymers. It undergoes ring-opening polycondensation with diols to form novel polyesters [1]. Its unique feature, in contrast to unsubstituted aspartic anhydride, is the N-acetyl group, which prevents uncontrolled polymerization and allows for the formation of well-defined, linear polymer chains [2]. These polymers can be further functionalized and processed into hydrogels for biomedical applications, including drug delivery and tissue engineering, as highlighted in recent reviews on poly(aspartic acid) hydrogels [3].

Analytical and Diagnostic Reference Standard Preparation

The exceptional crystallinity of N-Acetyl-L-aspartic acid anhydride makes it the preferred form for preparing high-purity standards of N-Acetyl-L-aspartic acid (NAA) [1]. By simply rehydrating the crystalline anhydride in water, a solution of pure NAA is obtained, which is essential for calibrating HPLC and LC-MS methods used in clinical diagnostics and neuroscience research [2]. This method bypasses the challenging purification of the free acid, ensuring the accuracy and reliability of quantitative assays for NAA in biological fluids like cerebrospinal fluid, where precise measurement is crucial for studying neurological disorders.

Orthogonal Protecting Group Strategy in Complex Peptide Synthesis

The distinct stability profile of the N-acetyl group compared to N-trifluoroacetyl (TFA) and N-benzyloxycarbonyl (Z) groups positions N-Acetyl-L-aspartic acid anhydride as a strategic building block in multi-step peptide syntheses [1]. Its resistance to mild base and nucleophilic attack allows for the selective deprotection of more labile groups (e.g., TFA) elsewhere in a peptide sequence without affecting the acetylated aspartic residue. This orthogonality provides chemists with greater synthetic flexibility and control, enabling the construction of complex, asymmetrically protected peptide chains with higher yields and fewer purification steps.

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